molecular formula C18H13ClINO4 B6032624 2-(2-chloro-5-iodophenyl)-4-(2,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(2-chloro-5-iodophenyl)-4-(2,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B6032624
M. Wt: 469.7 g/mol
InChI Key: UPDXFKDVWRQLMV-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-iodophenyl)-4-(2,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CIPO and has a unique molecular structure that makes it useful in different ways.

Mechanism of Action

The mechanism of action of CIPO involves the selective binding of the compound to ROS. Once bound, CIPO undergoes a chemical reaction that results in the formation of a fluorescent product. This reaction can be detected using various methods, including fluorescence spectroscopy and microscopy. CIPO can also be used to study the kinetics of ROS production and to investigate the effect of various drugs on ROS levels.
Biochemical and Physiological Effects:
CIPO has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CIPO can protect cells from oxidative stress and apoptosis induced by ROS. CIPO has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that CIPO can protect against ischemia-reperfusion injury and can improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CIPO in lab experiments is its selectivity for ROS. This allows researchers to study the role of ROS in various biological processes with high specificity. Another advantage is the ability to detect ROS in real-time using fluorescence microscopy. However, there are also some limitations to using CIPO in lab experiments. One limitation is the potential for interference from other fluorescent compounds. Another limitation is the potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on CIPO. One direction is the development of new fluorescent probes that are more selective and sensitive for ROS. Another direction is the application of CIPO in studying the role of ROS in various diseases, such as cancer and neurodegenerative disorders. Additionally, CIPO can be used to study the effect of various drugs on ROS levels and to develop new drugs that target ROS. Finally, CIPO can be used in the development of new imaging techniques for studying biological processes in real-time.

Synthesis Methods

The synthesis of CIPO is a complex process that involves several steps. The first step is the synthesis of 2-(2-chloro-5-iodophenyl)-1,3-oxazole, which is achieved by reacting 2-chloro-5-iodoaniline with glyoxal in the presence of a base. The second step is the synthesis of 4-(2,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one, which is achieved by reacting 2,5-dimethoxybenzaldehyde with 2-amino-4-(2-iodo-5-chlorophenyl)-1,3-oxazole in the presence of a base. The final step is the coupling of the two compounds to form CIPO.

Scientific Research Applications

CIPO has potential applications in various fields of scientific research. One of the most promising applications is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. CIPO has a unique property that allows it to selectively bind to ROS, which makes it useful in studying the role of ROS in various biological processes. CIPO can also be used as a tool for studying the mechanism of action of various drugs and for developing new drugs that target ROS.

properties

IUPAC Name

(4Z)-2-(2-chloro-5-iodophenyl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClINO4/c1-23-12-4-6-16(24-2)10(7-12)8-15-18(22)25-17(21-15)13-9-11(20)3-5-14(13)19/h3-9H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDXFKDVWRQLMV-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClINO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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